molecular formula C11H18N4 B7581755 N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine

N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine

Cat. No. B7581755
M. Wt: 206.29 g/mol
InChI Key: JVPSTNDQRGSJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine, commonly known as JNJ-40411813, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrazinyl-piperazines and has been identified as a potent and selective antagonist of the 5-HT2C receptor.

Mechanism of Action

JNJ-40411813 acts as a selective antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The 5-HT2C receptor is involved in the regulation of various physiological processes, including appetite, mood, and anxiety. JNJ-40411813 binds to the 5-HT2C receptor and blocks its activation by endogenous ligands, resulting in a decrease in food intake and body weight.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce food intake and body weight in rodents, without affecting locomotor activity or causing adverse effects on cardiovascular function. JNJ-40411813 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

JNJ-40411813 has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor, its well-established synthesis method, and its ability to reduce food intake and body weight in preclinical studies. However, there are also some limitations to using JNJ-40411813 in lab experiments, including its potential off-target effects on other receptors and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research and development of JNJ-40411813. One potential direction is to investigate its therapeutic potential in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate its potential off-target effects and to identify any potential drug interactions.

Synthesis Methods

The synthesis of JNJ-40411813 involves a series of chemical reactions, starting with the reaction of cyclohexanone with hydrazine to form cyclohexyl hydrazine. This intermediate is then reacted with 2-chloropyrazine to form the desired product, JNJ-40411813. The synthesis of JNJ-40411813 has been reported in several research articles and has been optimized to achieve high yields and purity.

Scientific Research Applications

JNJ-40411813 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the 5-HT2C receptor, which is known to play a crucial role in regulating appetite, mood, and anxiety. JNJ-40411813 has been found to be effective in reducing food intake and body weight in preclinical studies, making it a potential candidate for the treatment of obesity.

properties

IUPAC Name

N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c12-7-9-3-1-2-4-10(9)15-11-8-13-5-6-14-11/h5-6,8-10H,1-4,7,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPSTNDQRGSJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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